molecular formula C4H11NS B7985693 Methanamine, N,N-dimethyl-1-(methylthio)- CAS No. 20280-45-9

Methanamine, N,N-dimethyl-1-(methylthio)-

Cat. No.: B7985693
CAS No.: 20280-45-9
M. Wt: 105.20 g/mol
InChI Key: MWNLDNCXYVZDHX-UHFFFAOYSA-N
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Description

Methanamine, N,N-dimethyl-1-(methylthio)- is an organic compound with the molecular formula C4H11NS It is a tertiary amine with a methylthio group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N,N-dimethyl-1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C and atmospheric pressure. The reaction can be represented as follows:

(CH3)2NH+CH3SH(CH3)2NCH3S\text{(CH}_3\text{)}_2\text{NH} + \text{CH}_3\text{SH} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_3\text{S} (CH3​)2​NH+CH3​SH→(CH3​)2​NCH3​S

Industrial Production Methods

In industrial settings, the production of Methanamine, N,N-dimethyl-1-(methylthio)- often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as metal oxides or zeolites can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N,N-dimethyl-1-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), halides (e.g., NaCl, NaBr)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dimethylamine

    Substitution: Corresponding substituted amines

Scientific Research Applications

Methanamine, N,N-dimethyl-1-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methanamine, N,N-dimethyl-1-(methylthio)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    Methanamine, N,N-dimethyl-: A simpler tertiary amine without the methylthio group.

    Methanamine, N,N-dimethyl-1-(methylthio)-: The compound of interest with a unique methylthio group.

    Methanamine, N,N-diethyl-: A tertiary amine with ethyl groups instead of methyl groups.

Uniqueness

Methanamine, N,N-dimethyl-1-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with simpler amines.

Properties

IUPAC Name

N,N-dimethyl-1-methylsulfanylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS/c1-5(2)4-6-3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNLDNCXYVZDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174135
Record name Methanamine, N,N-dimethyl-1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20280-45-9
Record name Methanamine, N,N-dimethyl-1-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, N,N-dimethyl-1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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